molecular formula C19H21N5O3S B12035095 N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 587010-85-3

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12035095
CAS No.: 587010-85-3
M. Wt: 399.5 g/mol
InChI Key: VVADHGUEAJACDE-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfanyl linkage between the triazole and acetamide moieties. Its structure includes:

  • 3,4-dimethoxyphenyl group: Aromatic substitution with electron-donating methoxy groups.
  • 4-ethyl-5-(pyridin-3-yl)-1,2,4-triazole: A triazole ring substituted with an ethyl group and a pyridin-3-yl group.
  • Sulfanyl-acetamide bridge: Links the triazole and phenyl groups, influencing molecular flexibility and receptor interactions.

Properties

CAS No.

587010-85-3

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5O3S/c1-4-24-18(13-6-5-9-20-11-13)22-23-19(24)28-12-17(25)21-14-7-8-15(26-2)16(10-14)27-3/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

VVADHGUEAJACDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metal catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for investigating molecular pathways.

Medicine

In medicine, N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have potential therapeutic applications. It could be explored for its activity against specific diseases or conditions, such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, or other products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural differences among analogs lie in the phenyl and triazole substituents:

Compound Name Phenyl Substituent Triazole Substituents Key Functional Features
Target Compound 3,4-dimethoxyphenyl 4-ethyl, 5-(pyridin-3-yl) Enhanced polarity from methoxy groups; pyridinyl for H-bonding
VUAA-1 4-ethylphenyl 4-ethyl, 5-(pyridin-3-yl) Orco agonist; hydrophobic ethyl group improves membrane permeability
OLC-12 4-isopropylphenyl 4-ethyl, 5-(pyridin-4-yl) Orco agonist; steric bulk from isopropyl may reduce binding kinetics
OLC-15 4-butylphenyl 4-ethyl, 5-(pyridin-2-yl) Orco antagonist; longer alkyl chain modulates receptor inhibition
KA3 () 4-chlorophenyl 4-[(substituted aryl carbamoyl)methyl], 5-(pyridin-4-yl) Antimicrobial activity via electron-withdrawing chloro group

Physicochemical Properties

  • Solubility : Methoxy groups in the target compound increase hydrophilicity (logP ~2.1 estimated) compared to VUAA-1 (logP ~3.5) .
  • Synthetic Accessibility :
    • Synthesized via alkylation of triazole-thiol intermediates with substituted α-chloroacetamides, similar to methods in .
    • Methoxy groups require protection/deprotection steps, increasing synthetic complexity compared to ethyl or isopropyl analogs .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Molecular Formula : C19H21N5O3S
Molecular Weight : 399.5 g/mol
IUPAC Name : N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS Number : 587010-85-3

The compound features a dimethoxyphenyl group , a pyridine-substituted triazole moiety , and a sulfanyl linkage , which contribute to its unique biological properties.

Synthesis

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and nitriles.
  • Attachment of the Pyridine Moiety : Accomplished via nucleophilic substitution reactions.
  • Introduction of the Dimethoxyphenyl Group : Utilized through coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Acetamide Group : Finalized through amidation reactions.

Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

Anticancer Activity

In vitro studies have demonstrated that N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide possesses potent antiproliferative effects against various cancer cell lines. For example:

Cell LineIC50 (μM)
L1210 (murine leukemia)9.6 ± 0.7
CEM (human T-cell)41 ± 3
HeLa (cervical carcinoma)Not specified

The triazole ring in the structure has been identified as a key contributor to its enhanced biological activity compared to similar compounds without this moiety .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, influencing enzyme activity and receptor binding. The triazole moiety is particularly noted for its ability to act as a hydrogen bond acceptor and donor, enhancing binding affinity to enzymes involved in metabolic pathways critical for therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antiproliferative Effects : A study assessed various synthesized compounds including triazole derivatives for their antiproliferative activity against cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced potency .
  • Comparative Analysis with Analog Compounds : Research comparing N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide showed that structural variations could lead to differences in lipophilicity and biological activity. This highlights the importance of specific functional groups in determining therapeutic efficacy.

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